N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a 1,3,4-thiadiazole derivative characterized by two critical structural motifs:
- 1,3,4-Thiadiazole core: Known for diverse bioactivity, including anticancer, antimicrobial, and kinase inhibition properties .
- 2-Amino-2-oxoethylthio side chain: A thioether-linked glycinamide group, which may improve hydrogen-bonding capacity and metabolic stability compared to simpler alkyl/arylthio substituents.
Below, we compare it to structurally and functionally related analogs.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S3/c16-12(21)9-26-15-19-18-14(27-15)17-13(22)10-1-3-11(4-2-10)28(23,24)20-5-7-25-8-6-20/h1-4H,5-9H2,(H2,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJFBYNHUHEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a novel compound that integrates the 1,3,4-thiadiazole moiety known for its diverse biological activities. The compound’s structure suggests potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
The compound features the following key structural components:
- 1,3,4-Thiadiazole Ring : Known for its lipophilicity and ability to form mesoionic systems, enhancing cellular membrane permeability.
- Morpholinosulfonyl Group : This moiety may contribute to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The compound has shown promising antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung) | 1.16 | Effective against lung carcinoma |
| T47D (Breast) | 5.00 | Notably active in breast cancer models |
| HT-29 (Colon) | 6.50 | Exhibited moderate cytotoxicity |
| Jurkat E6.1 (Leukemia) | 4.00 | Selective activity against leukemia cells |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 0.25 μg/mL | Effective against Gram-negative bacteria |
| S. aureus | 0.50 μg/mL | Active against Gram-positive bacteria |
| C. albicans | 1.00 μg/mL | Shows antifungal activity |
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The thiadiazole ring's aromatic nature allows it to intercalate into DNA, disrupting replication and transcription processes.
- Protein Interaction : The morpholino group may facilitate binding to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Administration in murine models demonstrated significant tumor reduction in xenograft models of lung cancer.
- Combination Therapy : When combined with standard chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy while reducing toxicity compared to monotherapy .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The compound is synthesized through sequential modifications of its thiadiazole and benzamide components:
Step 1: Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via iodine-mediated cyclization of thiosemicarbazones derived from semicarbazide and aldehydes . This method achieves moderate-to-high yields (50–80%) under ambient conditions.
Step 2: Thioether Linkage Formation
The thioether bridge (–S–CH2–) is introduced through nucleophilic substitution between a thiol-containing thiadiazole intermediate and 2-chloroacetamide derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 60–80°C.
Step 3: Sulfonylation for Morpholinosulfonyl Group
The morpholinosulfonyl substituent is appended via sulfonation of the benzamide precursor using morpholine and sulfur trioxide complexes. This step requires anhydrous conditions and temperatures ≤40°C to avoid side reactions.
Thiadiazole Ring
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Nucleophilic Substitution : The sulfur atom in the thiadiazole ring participates in nucleophilic attacks, enabling alkylation or arylation at the C5 position .
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Cycloaddition Reactions : Under acidic conditions, the thiadiazole ring undergoes [3+2] cycloadditions with nitriles to form fused heterocycles .
Benzamide and Morpholinosulfonyl Groups
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Hydrolysis : The amide bond in the benzamide group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH), yielding 4-(morpholinosulfonyl)benzoic acid.
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Sulfonyl Group Reactivity : The morpholinosulfonyl group resists oxidation but undergoes nucleophilic aromatic substitution at the para-position under catalytic conditions (e.g., Pd/C) .
Influence of Reaction Conditions
Experimental data highlight the impact of solvents, temperature, and catalysts on reaction outcomes :
| Reaction Parameter | Effect on Yield/Selectivity |
|---|---|
| Solvent | DMF > DMSO > THF (polar aprotic solvents favor substitution) |
| Temperature | 60–80°C optimal for thioether linkage formation |
| Catalyst | KI (10 mol%) enhances nucleophilic substitution efficiency |
Mechanistic Insights from Molecular Docking
Computational studies reveal that the compound’s hydrogen-bonding capacity (via –NH2 and carbonyl groups) facilitates interactions with biological targets like Fer kinase . These interactions suggest potential reactivity in enzymatic environments, such as:
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Hydrogen-Bond Donation : The amide group forms 3.0–3.5 Å bonds with Asp and Asn residues in kinases .
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Hydrophobic Interactions : The morpholinosulfonyl group stabilizes binding via van der Waals forces .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
-
Oxidative Degradation : Thiadiazole ring oxidation forms sulfoxide derivatives.
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Hydrolytic Cleavage : Benzamide hydrolysis predominates in acidic/basic media.
This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and highlights the critical role of reaction optimization in achieving desired products. Future studies should explore catalytic systems to enhance selectivity in complex transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly modular, with substituents dictating pharmacological and physicochemical properties. Key analogs include:
Key Observations:
- Morpholinosulfonyl vs. Lipophilic Groups: The target compound’s morpholinosulfonyl group likely improves aqueous solubility compared to analogs with chlorobenzyl (5e) or trifluoromethyl () groups, which prioritize membrane permeability .
- Thioether Side Chain: The 2-amino-2-oxoethylthio group may enhance target binding via H-bonding, contrasting with methylthio (5f) or benzylthio (5m) groups that rely on hydrophobic interactions .
- Activity Correlation : Analogs with chalcone or kinase-targeting motifs () show potent cytotoxicity, suggesting the target compound’s bioactivity depends on its ability to engage similar pathways (e.g., apoptosis, kinase inhibition).
Anticancer Activity:
- Chalcone-Thiadiazole Hybrids (): Compounds like 5a and 5m induce G2/M cell cycle arrest and caspase-dependent apoptosis in HeLa cells (IC₅₀ = 9.12–12.72 µM) . The target compound’s morpholino group may modulate similar pathways but with altered pharmacokinetics.
- Kinase Inhibitors (): Benzylthio analogs (e.g., 3a-g) inhibit Abl/Src kinases, critical in cancer progression. The morpholinosulfonyl group in the target compound could influence kinase selectivity .
DNA Interaction:
- Chalcone hybrids () bind DNA via intercalation, while the target compound’s glycinamide side chain may enable minor groove binding or protein interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide and its structural analogs?
- Methodological Answer : Synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. For example:
- Thiadiazole formation : Cyclization of thiosemicarbazides with acids (e.g., itaconic acid) in ethanol under reflux yields the thiadiazole backbone .
- Benzamide coupling : Reaction with benzoyl chloride derivatives (e.g., 2,4-difluorobenzoyl chloride) in pyridine at room temperature introduces the benzamide group .
- Sulfonyl incorporation : Morpholinosulfonyl groups are added via sulfonation reactions, often using POCl₃ as a catalyst .
- Validation : Final products are purified via recrystallization (e.g., ethanol/DMSO mixtures) and characterized by IR (amide C=O stretches ~1650 cm⁻¹), ¹H/¹³C NMR (thiadiazole proton signals at δ 7.5–8.5 ppm), and MS .
Q. How is structural characterization and purity validation performed for this compound?
- Methodological Answer :
- Spectroscopic techniques :
- IR : Confirms functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹) .
- NMR : Assigns proton environments (e.g., morpholino sulfonyl groups show split signals at δ 3.5–3.7 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .
- Purity checks : TLC monitoring during synthesis and recrystallization (e.g., DMSO/water mixtures) ensure >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for thiadiazole-benzamide hybrids, especially under scalable conditions?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., dry acetone) enhance nucleophilic substitution in thiol-ether linkages .
- Catalyst screening : Anhydrous K₂CO₃ improves thiolate anion formation in S-alkylation steps .
- Temperature control : Reflux (~90°C) accelerates cyclization but may require quenching to prevent byproducts .
- Computational guidance : Quantum chemical calculations (e.g., reaction path searches) predict energy barriers and optimal conditions, reducing trial-and-error approaches .
Q. How should contradictory biological activity data between analogs be analyzed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on benzamide enhance cytotoxicity) .
- Target validation : Molecular docking (e.g., PyMol/AutoDock) identifies binding interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), where amide conjugation to thiazole moieties is critical .
- Data reconciliation : Reproduce synthesis (e.g., verify stoichiometry in ) and re-test under standardized assays (e.g., MTT for cytotoxicity) .
Q. What computational strategies predict the compound’s binding mode and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Simulates interactions with targets (e.g., PFOR enzyme) by analyzing hydrogen bonds (e.g., N–H⋯O/F) and hydrophobic contacts .
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.8) and metabolic pathways (e.g., cytochrome P450 interactions) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across derivatives with similar substituents?
- Methodological Answer :
- Re-evaluate experimental conditions : Standardize assay protocols (e.g., cell line selection, incubation time) .
- Check synthetic intermediates : Impurities (e.g., unreacted thiosemicarbazides) may skew bioactivity; use HPLC-MS for purity .
- Crystallographic validation : Compare crystal structures (e.g., ) to confirm if conformational changes alter activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
